3-Methyl-9H-pyrido[2,3-b]indole
Overview
Description
NVP-AUY922 is a novel resorcinylic isoxazole amide that functions as a potent inhibitor of heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the proliferation of human tumor cells and has been extensively studied for its antitumor activity .
Preparation Methods
The synthesis of NVP-AUY922 involves multiple steps, starting with the preparation of the resorcinylic isoxazole core. The synthetic route typically includes the following steps:
Formation of the resorcinylic isoxazole core: This involves the reaction of resorcinol with isoxazole derivatives under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods for NVP-AUY922 are designed to ensure scalability and reproducibility. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .
Chemical Reactions Analysis
NVP-AUY922 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.
Substitution: NVP-AUY922 can undergo substitution reactions where specific substituents are replaced with others to alter its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of NVP-AUY922 with modified functional groups .
Scientific Research Applications
NVP-AUY922 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of heat shock protein 90 and its effects on various biochemical pathways.
Biology: NVP-AUY922 is employed in cell biology research to investigate its effects on cell proliferation, apoptosis, and stress response pathways.
Medicine: The compound has shown promise in preclinical and clinical studies as a potential anticancer agent, particularly for breast cancer, non-small cell lung cancer, and other tumor types
Mechanism of Action
NVP-AUY922 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the folding and stabilization of various client proteins. By binding to the ATP-binding pocket of heat shock protein 90, NVP-AUY922 disrupts its chaperone function, leading to the degradation of client proteins. This results in the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparison with Similar Compounds
NVP-AUY922 is unique among heat shock protein 90 inhibitors due to its high potency and selectivity. Similar compounds include:
17-AAG (17-allylamino-17-demethoxygeldanamycin): Another heat shock protein 90 inhibitor with a different chemical structure and mechanism of action.
Luminespib: A related compound that also targets heat shock protein 90 but has different pharmacokinetic properties and clinical applications
NVP-AUY922 stands out due to its ability to inhibit a broad range of tumor types and its favorable pharmacokinetic profile, making it a promising candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-methyl-9H-pyrido[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHBHJWVHWOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503855 | |
Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76162-60-2 | |
Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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